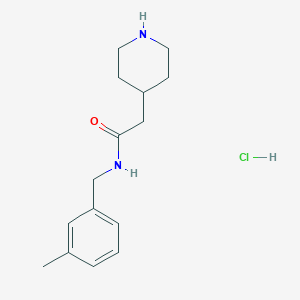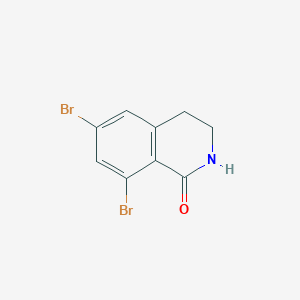
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one , also known by its chemical formula C9H8BrNO , is a heterocyclic organic compound. It features a fused isoquinoline ring system with two bromine atoms at positions 6 and 8. The molecular weight of this compound is approximately 226.07 g/mol .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one consists of a bicyclic system with a six-membered ring and a five-membered ring. The two bromine atoms are attached to adjacent carbon atoms in the isoquinoline ring. The compound’s melting point is approximately 170.0-173.1°C , and its boiling point is estimated to be around 453.3°C .
Scientific Research Applications
Efficient and Selective Synthesis of Quinoline Derivatives
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used in the bromination of tetrahydroquinoline to synthesize various quinoline derivatives. This compound is instrumental in creating tribromoquinoline, which further assists in the synthesis of trisubstituted quinoline derivatives through lithium-halogen exchange reactions. Such compounds have potential applications in various fields including pharmaceuticals and materials science (Şahin et al., 2008).
Synthesis of Isoquinolinones and Oxoberbines
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used in reactions with homophthalic anhydrides and azomethines. This process leads to the production of isoquinolinones and oxoberbines, compounds important in the synthesis of various organic molecules, potentially including bioactive substances (Haimova et al., 1977).
Superacidic Activation in Organic Synthesis
This compound plays a role in the superacidic activation of isoquinolinols, which is a process used in creating various dihydroisoquinolinones. These compounds are significant for their potential applications in organic synthesis and the development of new pharmaceuticals or chemical intermediates (Koltunov et al., 2002).
Quantum Entanglement in Cancer Diagnosis
A derivative of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is used in a study involving quantum entanglement for the diagnosis of human cancer cells, tissues, and tumors. This highlights its potential application in advanced medical diagnostics and treatment strategies (Alireza et al., 2019).
Development of Antihypertensive Agents
In pharmaceutical research, derivatives of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one have been synthesized and tested for their blood pressure-lowering properties. This indicates its potential use in the development of new antihypertensive drugs (Lal et al., 1984).
Construction of Isoquinoline Alkaloids
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one serves as a key structure in the synthesis of isoquinoline alkaloids. These alkaloids are significant due to their various biological activities and potential therapeutic applications (Mujde et al., 2011).
properties
IUPAC Name |
6,8-dibromo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCTHZJPUPQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B1422539.png)
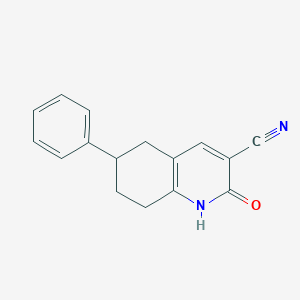


![N-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-amine](/img/structure/B1422547.png)
![2-Chloro-1-[2-(4-fluorophenyl)morpholin-4-yl]ethan-1-one](/img/structure/B1422548.png)

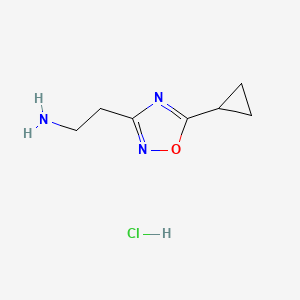
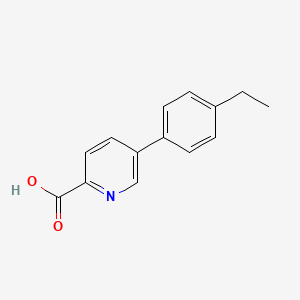

![2,8,14-Triazatricyclo[8.4.0.0^{2,6}]tetradeca-1(10),11,13-trien-7-one](/img/structure/B1422557.png)


